4H-1,2,4-トリアゾール-3,4,5-トリアミン

概要

説明

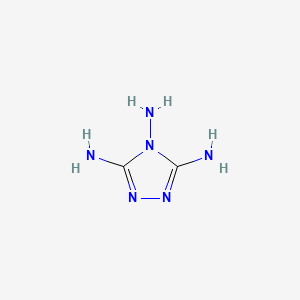

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound with the molecular formula C2H6N6 and a molecular weight of 114.11 g/mol . It is characterized by a triazole ring substituted with three amino groups at positions 3, 4, and 5. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

科学的研究の応用

4H-1,2,4-Triazole-3,4,5-triamine has a wide range of applications in scientific research:

作用機序

Target of Action:

The primary targets of 4H-1,2,4-Triazole-3,4,5-triamine are often biological receptors. These receptors interact with the compound through hydrogen bonding and dipole interactions. Notably, the N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, utilize this scaffold .

Mode of Action:

The mode of action involves the compound binding to specific sites within biological molecules. For instance, modeling studies suggest that 4H-1,2,4-Triazole-3,4,5-triamine binds to the MurB active site, forming hydrogen bonds with key residues. This interaction may lead to downstream effects, altering cellular processes .

Biochemical Pathways:

The affected pathways vary, but 1,2,4-triazoles have demonstrated diverse pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Researchers have developed various synthetic methods to access this scaffold, providing a wide range of 1,2,4-triazole derivatives .

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability. Factors like pH, temperature, and humidity impact its behavior, solubility, and degradation. Researchers continue to explore how these conditions affect its therapeutic potential.

生化学分析

Biochemical Properties

4H-1,2,4-Triazole-3,4,5-triamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit the enzyme ribonucleoside-diphosphate reductase, which is crucial for DNA synthesis . This inhibition can lead to a decrease in DNA synthesis, affecting cell proliferation. Additionally, 4H-1,2,4-Triazole-3,4,5-triamine interacts with various receptors and enzymes, demonstrating its versatility in biochemical pathways .

Cellular Effects

The effects of 4H-1,2,4-Triazole-3,4,5-triamine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of matrix metalloproteinase-1 (MMP-1), which plays a role in tissue remodeling and repair . By modulating gene expression, 4H-1,2,4-Triazole-3,4,5-triamine can influence various cellular processes, including cell growth and apoptosis.

Molecular Mechanism

At the molecular level, 4H-1,2,4-Triazole-3,4,5-triamine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as ribonucleoside-diphosphate reductase, by binding to their active sites . This binding prevents the enzyme from catalyzing its reaction, leading to a decrease in DNA synthesis. Additionally, 4H-1,2,4-Triazole-3,4,5-triamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1,2,4-Triazole-3,4,5-triamine can change over time. The compound is relatively stable, with a melting point of 269-271°C and a boiling point of 505.2°C . Its activity can decrease over time due to degradation. Long-term studies have shown that 4H-1,2,4-Triazole-3,4,5-triamine can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 4H-1,2,4-Triazole-3,4,5-triamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing harm.

Metabolic Pathways

4H-1,2,4-Triazole-3,4,5-triamine is involved in various metabolic pathways. It interacts with enzymes such as ribonucleoside-diphosphate reductase, affecting the synthesis of DNA . Additionally, it can influence metabolic flux by altering the levels of metabolites involved in nucleotide synthesis . The compound’s interactions with cofactors and other enzymes further highlight its role in metabolic processes.

Transport and Distribution

Within cells and tissues, 4H-1,2,4-Triazole-3,4,5-triamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .

Subcellular Localization

The subcellular localization of 4H-1,2,4-Triazole-3,4,5-triamine is crucial for its activity. It is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effective function within the cell .

準備方法

Synthetic Routes and Reaction Conditions: 4H-1,2,4-Triazole-3,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid under reflux conditions . Another method includes the cyclization of hydrazine derivatives with cyanamide . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of 4H-1,2,4-Triazole-3,4,5-triamine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

化学反応の分析

Types of Reactions: 4H-1,2,4-Triazole-3,4,5-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.

Reduction: Reduction reactions can yield triazole-based amines and other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include substituted triazoles, triazole-based amines, and other triazole derivatives with diverse functional groups .

類似化合物との比較

4H-1,2,4-Triazole-3,4,5-triamine can be compared with other similar compounds, such as:

1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the amino groups at positions 3, 4, and 5.

3,5-Diamino-1,2,4-triazole: A compound with amino groups at positions 3 and 5, but not at position 4.

4-Amino-1,2,4-triazole: A compound with a single amino group at position 4.

Uniqueness: The presence of three amino groups in 4H-1,2,4-Triazole-3,4,5-triamine makes it unique compared to its analogs.

生物活性

4H-1,2,4-Triazole-3,4,5-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound 4H-1,2,4-Triazole-3,4,5-triamine belongs to the triazole family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The synthesis of triazole derivatives often involves the reaction of hydrazines with carbonyl compounds or isothiocyanates under acidic or basic conditions. Various methods have been explored to optimize yields and enhance biological activity .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that 4H-1,2,4-Triazole-3,4,5-triamine and its derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-amino-1,2,4-triazole have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of 4H-1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4H-1,2,4-Triazole-3,4,5-triamine | E. coli | 10 | 20 |

| 4H-1,2,4-Triazole-3-thione | S. aureus | 5 | 22 |

| 4-Amino-1,2,4-triazole | Pseudomonas aeruginosa | 15 | 18 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been explored through various in vitro studies. Compounds derived from 4H-1,2,4-Triazole-3,4,5-triamine have shown potential in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% at specific concentrations .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 60 | 50 |

| Compound B | 45 | 40 |

| Compound C | 50 | 55 |

Anticancer Activity

The anticancer potential of triazoles has also been documented. Studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, certain compounds exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

Case Studies

Recent studies highlight the therapeutic applications of triazoles:

- Antibacterial Study : A study involving a series of synthesized triazoles demonstrated that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly. The most active compound showed an MIC comparable to ceftriaxone against resistant bacterial strains .

- Anti-inflammatory Research : Another research project focused on evaluating the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could modulate immune responses effectively without significant cytotoxicity .

特性

IUPAC Name |

1,2,4-triazole-3,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGGIYYGVKGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197094 | |

| Record name | Guanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-96-1 | |

| Record name | Guanazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?

A: 4H-1,2,4-Triazole-3,4,5-triamine serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of 4H-1,2,4-Triazole-3,4,5-triamine in their design.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。